Trimethoxysilane

Overview

Description

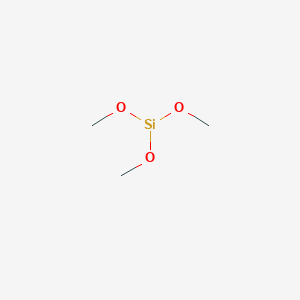

Trimethoxysilane is an organosilicon compound with the chemical formula HSi(OCH₃)₃. It is a clear, colorless liquid that is slightly soluble in water. This compound is widely used as a basic raw material for the preparation of silicone materials. It contains both hydrolyzable siloxane bonds and an active silicon-hydrogen bond, making it a versatile reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethoxysilane can be synthesized through several methods. One common method involves the direct reaction of silicon with methanol in the presence of a copper catalyst. This reaction can be carried out in a solvent, with the presence of a catalytically effective amount of direct synthesis catalyst and an effective catalyst-promoting amount of direct synthesis catalyst promoter, often an organic or inorganic compound possessing at least one phosphorus-oxygen bond .

Industrial Production Methods: In industrial settings, this compound is often produced using a continuous process. This involves reacting methanol and silicon metal in the presence of a copper catalyst, optionally in an inert solvent, in a multiple reactor system containing at least three reactors. Methanol in substantially vapor form flows countercurrently to a stream containing the silicon metal .

Chemical Reactions Analysis

Types of Reactions: Trimethoxysilane undergoes various types of reactions, including hydrolysis, copolymerization, polycondensation, and disproportionation reactions.

Common Reagents and Conditions:

Hydrolysis: This reaction involves the conversion of this compound to silanol groups in the presence of water. The reaction is often catalyzed by acids or bases.

Copolymerization and Polycondensation: These reactions involve the formation of siloxane bonds, which are crucial in the production of silicone materials. Common reagents include other silanes and catalysts such as tin or platinum compounds.

Disproportionation: This reaction involves the redistribution of silicon-hydrogen bonds and is often catalyzed by transition metal complexes.

Major Products: The major products formed from these reactions include various silane coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .

Scientific Research Applications

Chemical Properties and Structure

Trimethoxysilane (TMS) possesses the chemical formula and is characterized by its three methoxy groups attached to a silicon atom. This structure allows TMS to easily hydrolyze in the presence of moisture, forming silanol groups that can bond with various substrates. The reactivity of TMS makes it particularly useful in surface modification, adhesion promotion, and as a precursor for silica-based materials.

Surface Modification

This compound is extensively used for modifying the surfaces of materials such as glass, ceramics, and metals. The silane group reacts with hydroxyl groups on these surfaces, forming covalent bonds that enhance adhesion properties.

- Case Study : In a study examining the functionalization of silica nanoparticles, TMS was utilized to improve the dispersibility and compatibility of nanoparticles in polymer matrices, leading to enhanced mechanical properties in composite materials .

Adhesion Promotion

TMS acts as an adhesion promoter in coatings and sealants. Its ability to form strong bonds between organic polymers and inorganic substrates makes it invaluable in construction and automotive industries.

- Data Table: Adhesion Performance

| Substrate | Adhesion Strength (MPa) | Treatment with TMS |

|---|---|---|

| Glass | 5.0 | Yes |

| Aluminum | 4.5 | Yes |

| Concrete | 3.8 | Yes |

Nanotechnology

In nanotechnology, this compound plays a crucial role in the functionalization of nanoparticles for applications in drug delivery systems, sensors, and catalysis.

- Case Study : Research highlighted the use of TMS in modifying gold nanoparticles for biosensor applications, demonstrating improved sensitivity and specificity due to enhanced surface interactions .

Biomedical Applications

TMS is utilized in biomedical engineering for surface functionalization of implants and devices, promoting biocompatibility.

- Application Example : The epoxy group present in TMS allows it to conjugate with biomolecules such as proteins and nucleic acids, enhancing the performance of biosensors and drug delivery systems .

Silica Sol-Gel Process

This compound is a precursor in the sol-gel process for synthesizing silica-based materials. It allows for the incorporation of organic functionalities into inorganic matrices.

- Data Table: Sol-Gel Synthesis Results

| Composition | Properties | Resulting Material |

|---|---|---|

| TMS + Organic Agent | Enhanced Flexibility | Hybrid Silica Gel |

| TMS + Water | High Porosity | Aerogel |

Future Prospects

The future applications of this compound are promising, particularly in sustainable chemistry where environmentally friendly synthesis methods are being developed. Additionally, its role in personalized medicine through advanced drug delivery systems is an area ripe for exploration.

Mechanism of Action

The mechanism of action of trimethoxysilane primarily involves the hydrolysis of its methoxy groups to form silanol groups, which can then undergo condensation reactions to form siloxane bonds. These reactions are crucial in the formation of silicone materials and other organosilicon compounds. The molecular targets and pathways involved include the silicon-hydrogen bond and the hydrolyzable siloxane bonds .

Comparison with Similar Compounds

3-Methacryloxypropyl Trimethoxysilane (MPS): Used for surface functionalization of nanoparticles and in polymerization reactions.

Octadecyl this compound (ODTMS): Used for hydrophobizing surfaces and in the formation of hybrid nanoparticles.

3-Aminopropyltriethoxysilane (APTES): Commonly used to supply amino groups for further modifications on various materials

Uniqueness of this compound: this compound is unique due to its combination of hydrolyzable siloxane bonds and an active silicon-hydrogen bond, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable reagent in the synthesis of silicone materials and other organosilicon compounds .

Biological Activity

Trimethoxysilane (TMS) is a silane compound widely used in various industrial applications, including surface modification and as a coupling agent in composites. Recent studies have begun to explore its biological activity, particularly its antibacterial properties and toxicity profiles. This article reviews the biological activity of this compound, incorporating data tables, case studies, and detailed research findings.

This compound is known to hydrolyze rapidly in aqueous environments, resulting in methanol and silanol products. The hydrolysis half-life at pH 7 and 2°C is less than 0.3 minutes . The primary mechanism through which this compound exhibits biological activity, especially antibacterial properties, involves its interaction with bacterial cell membranes.

Mechanism of Antibacterial Activity:

- Electrostatic Interaction: The positively charged cationic structures interact with the negatively charged bacterial membranes, disrupting membrane integrity .

- Hydrophobic Properties: The presence of hydrophobic groups enhances interaction with lipid membranes, leading to increased permeability and eventual cell death .

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A notable study synthesized a derivative known as (3-trimethoxysilylpropyl)quinolinium iodide (TMSQI), which demonstrated significant antibacterial activity when grafted onto nanofibrillated cellulose (NFC). The results indicated a reduction in bacterial concentration, particularly against Staphylococcus aureus and Escherichia coli.

Summary of Antibacterial Studies

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| TMSQI | Staphylococcus aureus | 10 - 20 | |

| TMS | Escherichia coli | Significant reduction | |

| TMSQI/NFC | Mixed strains | Varies |

Toxicity Studies

While this compound shows promising antibacterial properties, its toxicity profile has also been investigated. Acute inhalation studies in rats revealed that the respiratory system is the primary target organ for toxicity. The lethal concentration (LC50) values were determined to be around 13 ppm for short-term exposure, indicating significant respiratory irritation potential .

Summary of Toxicity Findings

| Study Type | Endpoint | NOAEC (ppm) | LOAEC (ppm) | Reference |

|---|---|---|---|---|

| Acute Inhalation | Respiratory effects | 0.5 | 1 | |

| Repeated Exposure | Lethality | 0.5 | 5 | |

| Chronic Exposure | No systemic toxicity observed | N/A | N/A |

Case Studies

Case Study: Antibacterial Efficacy of TMSQI Grafted NFC

In a study published by the Royal Society of Chemistry, TMSQI was grafted onto NFC to enhance its antibacterial properties. The modified NFC exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that the structural differences in bacterial cell walls contributed to varying levels of susceptibility to TMSQI .

Case Study: Inhalation Toxicity Assessment

A comprehensive inhalation toxicity assessment conducted on rats indicated that this compound is primarily an irritant with no systemic effects observed at lower concentrations. Histopathological examinations showed damage localized to the respiratory tract without affecting other organs .

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling trimethoxysilane in laboratory settings?

this compound is highly flammable (flash point: <23°C) and poses severe health risks, including fatal inhalation and skin/eye corrosion . Researchers must use inert atmospheres (e.g., nitrogen), avoid open flames, and employ fume hoods with proper PPE (gloves, goggles). Storage should adhere to fire safety protocols (e.g., Class B fire extinguishers) and regulatory guidelines listed in inventories like EINECS and AICS .

Q. How can researchers verify the purity of this compound and detect hydrolysis byproducts?

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is standard for purity analysis. Hydrolysis byproducts (e.g., methanol, silanol derivatives) can be monitored via FT-IR spectroscopy (Si-O-Si stretching at ~1000–1100 cm⁻¹) and nuclear magnetic resonance (¹H/²⁹Si NMR) to track methoxy group degradation .

Q. What synthetic routes are commonly used to produce this compound derivatives for surface functionalization?

Base-catalyzed reactions (e.g., with triethylamine) enable silane grafting. For example, (3-mercaptopropyl)this compound is synthesized by reacting mercaptopropyl chloride with this compound in THF, followed by purification via column chromatography . Reaction progress is monitored using thin-layer chromatography (TLC) .

Q. Which regulatory inventories include this compound, and how does this impact international collaboration?

this compound is listed in EINECS (EU), IECSC (China), ENCS (Japan), and PICCS (Philippines), requiring compliance with regional safety and import/export documentation . Researchers must verify local regulations before cross-border material transfers.

Advanced Research Questions

Q. How can pressure-swing distillation optimize the separation of this compound-methanol azeotropes?

Methanol and this compound form a minimum-boiling azeotrope (boiling point ~65°C at 1 atm). Pressure-swing distillation (PSD) exploits volatility shifts at varying pressures: low-pressure columns (e.g., 0.5 atm) enhance methanol removal, while high-pressure columns (e.g., 5 atm) recover this compound with >98% purity. Simulations using Aspen Plus® are recommended to model vapor-liquid equilibria .

Q. What methodologies address contradictions in acute toxicity data for this compound?

The National Research Council notes insufficient data (AEGL Tier 3: "Not Recommended") for this compound . To resolve discrepancies, researchers should conduct in vitro assays (e.g., OECD TG 439 for skin irritation) and compare results with structurally similar silanes (e.g., phenylthis compound) while controlling for hydrolysis kinetics .

Q. How does functionalization of nanomaterials with this compound derivatives enhance antimicrobial activity?

Grafting (3-mercaptopropyl)this compound onto halloysite nanotubes improves drug-loading capacity (e.g., levofloxacin) by introducing thiol groups for covalent bonding. Dynamic light scattering (DLS) and zeta potential measurements validate surface charge modifications, while TEM confirms uniform silane coating .

Q. What experimental strategies mitigate decomposition risks during this compound storage?

Hydrolysis is minimized by storing this compound under anhydrous conditions (e.g., molecular sieves) at ≤4°C. Stability studies using accelerated aging (40°C/75% RH) with periodic GC-MS analysis can predict shelf life. Reactivity with incompatible materials (e.g., strong acids/bases) must be pre-screened via DSC .

Q. Methodological Notes

Properties

InChI |

InChI=1S/C3H9O3Si/c1-4-7(5-2)6-3/h1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJJKWKADRNWSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027482, DTXSID501338920 | |

| Record name | Trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoxysilyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501338920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trimethoxysilane appears as a colorless liquid. Slightly soluble in water and denser than water. Hence floats on water. Very toxic by ingestion, inhalation or skin absorption. May also be corrosive to skin and eyes., Liquid, A colorless liquid; [CAMEO] | |

| Record name | TRIMETHOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

84 °C | |

| Record name | Trimethoxy silane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Hydrolyzes rapidly in water | |

| Record name | Trimethoxy silane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.860 g/cu cm at 20 °C | |

| Record name | Trimethoxy silane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

76.0 [mmHg], 76 mm Hg at 25 °C (ext) | |

| Record name | Trimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Trimethoxy silane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

2487-90-3, 99702-90-6 | |

| Record name | TRIMETHOXYSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimethoxy silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002487903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethoxysilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/trimethoxysilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoxysilyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501338920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1J39XPF91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimethoxy silane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-115 °C | |

| Record name | Trimethoxy silane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.